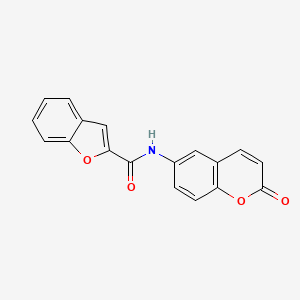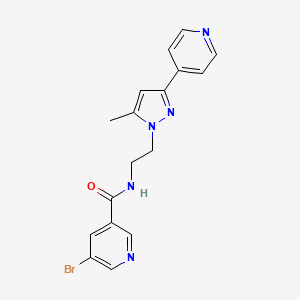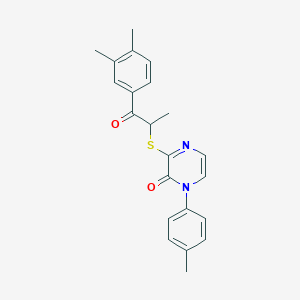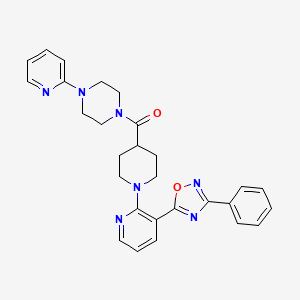
4-Fluoro-1-isocyanato-2-methylbenzene
Vue d'ensemble
Description
4-Fluoro-1-isocyanato-2-methylbenzene is a chemical compound with the molecular formula C8H6FNO and a molecular weight of 151.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-1-isocyanato-2-methylbenzene consists of a benzene ring substituted with a fluorine atom, an isocyanato group, and a methyl group . The InChI code for this compound is 1S/C8H6FNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Fluoro-1-isocyanato-2-methylbenzene is a liquid at room temperature . It has a predicted density of 1.10±0.1 g/cm3 . Other physical and chemical properties such as boiling point and melting point are not specified in the available resources.Applications De Recherche Scientifique
Fluorinated compounds, such as 4-Fluoro-1-isocyanato-2-methylbenzene, have significant applications in various fields of scientific research due to their unique chemical properties. The presence of a fluorine atom can substantially alter the reactivity, solubility, and stability of organic molecules, making them valuable in pharmaceuticals, materials science, and chemical synthesis.
Synthesis and Chemical Reactions
The practical synthesis and applications of fluorinated intermediates in organic chemistry have been extensively studied. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the critical role of fluorinated compounds in medicinal chemistry. Such intermediates are pivotal in the development of efficient synthesis routes for active pharmaceutical ingredients (Qiu et al., 2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt].
Environmental and Biological Applications
The degradation of environmental pollutants through advanced oxidation processes (AOPs) represents another area where fluorinated compounds are of interest. Research on the degradation pathways and biotoxicity of contaminants like acetaminophen in aqueous media has highlighted the potential of fluorinated derivatives in environmental chemistry (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Sensing and Diagnostic Applications
Fluorescent chemosensors based on fluorinated phenols, for example, have shown high selectivity and sensitivity for various analytes, including metal ions and neutral molecules. The development of such chemosensors underscores the significance of fluorinated compounds in analytical and diagnostic applications (Roy, 2021)[https://consensus.app/papers/fluorescent-chemosensors-based-roy/930ac9a9f84654fba90cf901c33b2133/?utm_source=chatgpt].
Pharmaceutical and Medical Imaging
In pharmaceutical research, the modification of drug molecules with fluorinated groups can lead to improvements in drug properties, such as enhanced metabolic stability or altered pharmacokinetics. Additionally, fluorinated compounds are used in medical imaging technologies to improve contrast and specificity in the detection of diseases (Nordberg, 2007)[https://consensus.app/papers/amyloid-imaging-alzheimers-disease-nordberg/d205739a52945af5bf3cfc3cfc17f3ae/?utm_source=chatgpt].
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-1-isocyanato-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMYFVDQCNYWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-isocyanato-2-methylbenzene | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2568695.png)
![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568696.png)

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2568699.png)


![3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B2568703.png)


![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)


![isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2568716.png)
